molecular formula C8H6Cl2F2O2 B1410903 2,6-Dichloro-4-(difluoromethoxy)anisole CAS No. 1803786-96-0

2,6-Dichloro-4-(difluoromethoxy)anisole

Cat. No.: B1410903
CAS No.: 1803786-96-0
M. Wt: 243.03 g/mol
InChI Key: SGQRWCBMTWRCTD-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(difluoromethoxy)anisole is a halogenated anisole derivative characterized by a methoxy group (-OCH₃) at the para position, substituted with two chlorine atoms at the ortho positions (2,6-) and a difluoromethoxy (-OCF₂H) group at the 4-position.

Properties

IUPAC Name

1,3-dichloro-5-(difluoromethoxy)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O2/c1-13-7-5(9)2-4(3-6(7)10)14-8(11)12/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQRWCBMTWRCTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2,6-Dichloro-4-(difluoromethoxy)anisole undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemistry

2,6-Dichloro-4-(difluoromethoxy)anisole serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical reactions:

  • Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
  • Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction Reactions: It can undergo reduction to yield dechlorinated or defluorinated products.

Table 1: Comparison of Reactivity with Similar Compounds

Compound NameKey Features
This compoundHalogenated with both Cl and F; versatile reactivity
2,6-DichloroanisoleLacks difluoromethoxy group; different properties
3,5-Dichloro-4-(difluoromethoxy)anisoleDifferent substitution pattern; varied applications

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties: Studies have shown that it can disrupt bacterial cell walls, enhancing susceptibility to antibiotics.
  • Anticancer Activity: Preliminary research suggests it may inhibit cancer cell proliferation through mechanisms like apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a notable reduction in cell viability, indicating its potential as a therapeutic agent against specific cancers.

Medicine

The compound is being investigated for its potential use in developing new therapeutic agents. Its unique structure allows for interactions with molecular targets such as enzymes and receptors involved in disease pathways.

Table 2: Potential Therapeutic Targets

Target TypeMechanism of Action
EnzymesInhibition of metabolic pathways critical for survival
ReceptorsModulation of signaling pathways

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique halogenation pattern enhances its utility in agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(difluoromethoxy)anisole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following structurally related compounds are compared based on substituents, physical properties, and synthesis strategies:

Compound Substituents Molecular Weight (g/mol) Key Properties Applications/Synthesis
2,6-Dichloro-4-(difluoromethoxy)anisole 2,6-Cl; 4-OCF₂H; 1-OCH₃ ~245.5 (estimated) High lipophilicity; potential bioactivity Pharmaceutical intermediates (e.g., antivirals)
2,6-Dichloro-4-nitroanisole () 2,6-Cl; 4-NO₂; 1-OCH₃ 236.03 mp: Not reported; reactive nitro group Precursor for dyes or agrochemicals
2,6-Difluoro-4-iodoanisole () 2,6-F; 4-I; 1-OCH₃ 270.02 bp: 65°C; RI: 1.5560 Custom synthesis for electronic materials
4-Amino-2,6-dichlorophenol () 2,6-Cl; 4-NH₂; 1-OH 178.02 Gas-phase stability; IR spectral data Analytical reference standard
2,6-Dichloro-4-(difluoromethoxy)benzyl alcohol () 2,6-Cl; 4-OCF₂H; 1-CH₂OH 249.5 Industrial grade (99% purity) Agrochemical intermediates

Key Observations :

  • Electron-withdrawing vs. donating groups: The difluoromethoxy group in the target compound enhances metabolic stability compared to nitro or amino groups in analogues, making it more suitable for bioactive molecules .
  • Halogen effects : Chlorine substituents increase molecular weight and lipophilicity relative to fluorine (e.g., 2,6-Difluoro-4-iodoanisole), impacting solubility and bioavailability .
  • Functional group reactivity: The methoxy group in anisoles is less reactive than hydroxyl groups in phenols (e.g., 4-Amino-2,6-dichlorophenol), reducing susceptibility to oxidation .

Biological Activity

2,6-Dichloro-4-(difluoromethoxy)anisole is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

  • IUPAC Name : 1,3-dichloro-5-(difluoromethoxy)-2-methoxybenzene
  • Molecular Formula : C8H6Cl2F2O2
  • Molecular Weight : 243.03 g/mol
  • Canonical SMILES : COC1=C(C=C(C=C1Cl)OC(F)F)Cl

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The compound can bind to various enzymes or receptors, altering their functionality and leading to diverse biological effects. The exact mechanisms are still under investigation, but preliminary data suggest it may influence enzymatic activity and cellular signaling pathways .

Biological Activity

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Properties : Initial studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. Its structure may facilitate interactions with bacterial cell membranes or metabolic pathways.
  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes, which could be a pathway through which this compound exerts its effects .

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study demonstrated that compounds with similar structures inhibited enzyme activity with IC50 values in the low nanomolar range. This suggests that this compound may also possess significant inhibitory effects on target enzymes .
  • Photosynthetic Activity :
    • Research involving Chlamydomonas reinhardtii indicated that related compounds can affect photosynthetic efficiency. The presence of halogenated derivatives can alter electron transport chains, potentially impacting oxygen evolution rates in algal cells .
  • Comparative Analysis :
    • A comparative analysis with other halogenated compounds revealed that structural differences significantly influence biological activity. For instance, variations in substituents (like difluoromethoxy vs. trifluoromethoxy) lead to different reactivities and interactions within biological systems .

Data Table: Comparative Biological Activities

Compound NameStructure TypeIC50 (nM)Biological Activity
This compoundDichloro anisoleTBDAntimicrobial, Enzyme Inhibition
2,6-Dichloro-4-(trifluoromethoxy)anilineTrifluoro anisole41Potent Enzyme Inhibition
2,6-Dichloro-1,4-benzoquinoneQuinone derivativeTBDPhotosynthesis Inhibition

Q & A

Q. What are the key considerations for optimizing the synthesis of 2,6-Dichloro-4-(difluoromethoxy)anisole?

  • Methodological Answer : Synthesis optimization should focus on:
  • Reagent selection : Use halogenated precursors (e.g., 4-(difluoromethoxy)benzyl bromide, as in ) and dichlorination agents (e.g., Cl₂ or SOCl₂).
  • Solvent choice : Polar aprotic solvents like DMSO () enhance reactivity for nucleophilic substitutions.
  • Temperature control : Reflux conditions (e.g., 18 hours in ) ensure complete reaction while avoiding decomposition.
  • Catalysts : Acidic conditions (e.g., glacial acetic acid in ) may accelerate etherification.
  • Safety : Follow protocols for handling chlorinated intermediates (e.g., PPE, waste management per ).
ParameterExample from Adaptation for Target Compound
SolventDMSODMSO or DMF for solubility
Time18 hours refluxAdjust based on TLC monitoring
WorkupIce water precipitationEthanol/water crystallization
  • Reference :

Q. Which characterization techniques are most effective for verifying the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., dichloro and difluoromethoxy groups). Compare with analogous compounds in .

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., C₈H₆Cl₂F₂O₂, ).

  • Infrared Spectroscopy (IR) : Detect functional groups (C-O-C in anisole, C-F stretches).

  • HPLC/Purity Analysis : Use reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95% by area).

  • X-ray Crystallography : For definitive structural confirmation if crystals are obtainable (as in ’s cluster studies).

    • Reference :

Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?

  • Methodological Answer :
  • Thermal Stability : Perform TGA/DSC to determine decomposition temperatures.

  • Photostability : Expose to UV light (e.g., 365 nm) and monitor degradation via HPLC (’s dye stability protocols).

  • Hydrolytic Stability : Test in aqueous buffers (pH 1–13) at 25–60°C; track hydrolysis products via LC-MS.

  • Storage Recommendations : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation ().

    • Reference :

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for halogenated anisoles?

  • Methodological Answer :
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra (e.g., Gaussian or ORCA software). Compare predicted vs. observed shifts (as in ’s cluster analysis).

  • Decoupling Experiments : Perform 2D NMR (COSY, NOESY) to resolve overlapping signals.

  • Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns.

    • Reference :

Q. What mechanistic pathways are plausible for the electrophilic substitution reactions of this compound?

  • Methodological Answer :
  • Kinetic Studies : Vary reactant concentrations (e.g., nitrating agents) to determine rate laws.

  • Isotopic Tracers : Use ¹⁸O-labeled reagents to track oxygen incorporation in products.

  • Computational Analysis : Map potential energy surfaces (e.g., using Gaussian) to identify transition states (’s theoretical methods).

  • Intermediate Trapping : Use low-temperature NMR to detect short-lived intermediates (e.g., Wheland intermediates).

    • Reference :

Q. How can non-covalent interactions (e.g., π-stacking, halogen bonding) influence the reactivity of this compound?

  • Methodological Answer :
  • Photoelectron Spectroscopy : Measure binding energies of molecular clusters (as in ’s anisole–CO₂ studies).

  • X-ray Diffraction : Resolve crystal packing to identify intermolecular interactions.

  • Molecular Dynamics Simulations : Model solvent effects and aggregation behavior (e.g., in chloroform vs. DMSO).

    • Reference :

Q. What are the environmental degradation products of this compound, and how can they be identified?

  • Methodological Answer :
  • Aerobic/Anaerobic Studies : Incubate in soil/water microcosms; extract metabolites via SPE and analyze via LC-QTOF-MS.

  • Reference Standards : Compare with known degradation products of chlorinated anisoles (e.g., 3,5-dichloro-4-hydroxybenzoic acid in ).

  • Ecotoxicity Assays : Use bacterial biosensors (e.g., Vibrio fischeri) to assess metabolite toxicity.

    • Reference :

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-4-(difluoromethoxy)anisole
Reactant of Route 2
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2,6-Dichloro-4-(difluoromethoxy)anisole

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